molecular formula C19H21N3O2S B10980509 N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No.: B10980509
M. Wt: 355.5 g/mol
InChI Key: QEODNWRYWOSUMK-UHFFFAOYSA-N
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Description

“N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide” is a mouthful, but let’s break it down This compound belongs to the class of amides and features an intriguing combination of heterocyclic rings

    Chemical Formula: CHNOS

    Molecular Weight: 342.42 g/mol

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. While I don’t have access to proprietary industrial methods, I can describe a common synthetic route:

  • Thiazole Ring Formation

    • Start with 2-amino-4-methylthiazole.
    • React it with 2,5-dimethylbenzoyl chloride to form the thiazole ring.
  • Isoxazole Ring Formation

    • Combine the thiazole intermediate with ethyl 2-bromo-2-methylpropanoate.
    • Cyclize to form the isoxazole ring.
  • Amide Formation

    • Finally, react the isoxazole compound with 2,4-dimethylphenylamine to introduce the amide group.

Reaction Conditions:

  • Solvents: Commonly used solvents include dichloromethane, ethanol, and acetonitrile.
  • Catalysts: Lewis acids or bases may be employed.
  • Temperatures: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

This compound can participate in various reactions:

    Oxidation: It may undergo oxidation under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Nucleophilic substitution reactions are possible.

    Common Reagents: Reagents like sodium borohydride (for reduction) or phosphorus pentachloride (for substitution) may be used.

Major products depend on reaction conditions and substituents. For example, reduction could yield an amine derivative.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Catalysis: Investigating its catalytic properties in organic transformations.

Biology and Medicine:

    Anticancer Properties: Some studies suggest its antiproliferative effects.

    Anti-inflammatory Activity: It may modulate inflammatory pathways.

Industry:

    Agrochemicals: Possible use as a pesticide or herbicide.

    Material Science: Investigating its properties for materials like polymers.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related amides, thiazoles, and isoxazoles. Its distinct structure sets it apart, making it an exciting subject for further investigation.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H21N3O2S/c1-6-15-16(12(4)24-22-15)18(23)21-19-20-17(13(5)25-19)14-9-10(2)7-8-11(14)3/h7-9H,6H2,1-5H3,(H,20,21,23)

InChI Key

QEODNWRYWOSUMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NC(=C(S2)C)C3=C(C=CC(=C3)C)C)C

Origin of Product

United States

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